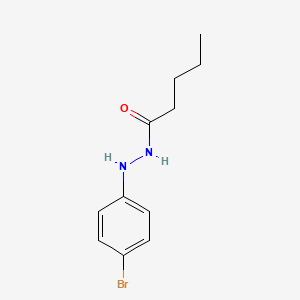

Valeric acid, 2-(p-bromophenyl)hydrazide

Description

Valeric acid, 2-(p-bromophenyl)hydrazide is a hydrazide derivative formed by the condensation of valeric acid (pentanoic acid) with p-bromophenylhydrazine. Its structure features a five-carbon aliphatic chain (valeric acid backbone) linked to a p-bromophenyl group via a hydrazide (-CONHNH₂) moiety. Valeric acid itself exhibits histone deacetylase (HDAC) inhibitory activity , suggesting that its hydrazide derivative may retain or modify this bioactivity, depending on structural adjustments.

Properties

CAS No. |

74305-99-0 |

|---|---|

Molecular Formula |

C11H15BrN2O |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

N'-(4-bromophenyl)pentanehydrazide |

InChI |

InChI=1S/C11H15BrN2O/c1-2-3-4-11(15)14-13-10-7-5-9(12)6-8-10/h5-8,13H,2-4H2,1H3,(H,14,15) |

InChI Key |

IMZIWAIOBUZONR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Patent-Optimized Reactive Fractionation

The Chinese patent CN103408454A describes a high-efficiency protocol for hydrazide synthesis using reactive fractionation. For valeric acid, 2-(p-bromophenyl)hydrazide, the procedure would involve:

- Ester Preparation : Synthesis of ethyl 2-(p-bromophenyl)valerate via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

- Hydrazinolysis : Reacting the ester with 1.05–1.5 equivalents of hydrazine hydrate at reflux (78–100°C) for 0.5–2 hours.

- Byproduct Removal : Continuous distillation of ethanol-water azeotrope to shift equilibrium toward hydrazide formation.

- Product Isolation : Vacuum distillation yields the target compound with >90% purity.

Key advantages include:

- Reduced reaction time (2 hours vs. 12 hours in conventional methods).

- Elimination of solvent waste , improving atom economy.

- Scalability to industrial production with minimal safety risks.

Direct Acid-Hydrazine Condensation

While less common due to lower yields, direct reaction between 2-(p-bromophenyl)valeric acid and hydrazine remains a viable route. This method typically requires:

Acid Activation

- Chlorination : Treating the carboxylic acid with thionyl chloride (SOCl₂) to form 2-(p-bromophenyl)valeroyl chloride.

- Hydrazine Quenching : Adding anhydrous hydrazine to the acid chloride in dichloromethane at 0–5°C.

- Workup : Filtration and recrystallization from ethanol/water mixtures yield the hydrazide (∼68% yield).

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents like HATU or EDCI facilitate direct condensation without chloride intermediates:

- Dissolve 2-(p-bromophenyl)valeric acid (1 eq) and hydrazine hydrate (1.2 eq) in DMF.

- Add EDCI (1.1 eq) and HOBt (0.1 eq) as catalysts.

- Stir at 25°C for 24 hours, followed by extraction with ethyl acetate.

This method achieves 75–82% yields but incurs higher costs due to reagent expenses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reactive Fractionation | 90–95 | 2 hours | Industrial | High |

| Acid Chloride | 65–70 | 8 hours | Lab-scale | Moderate |

| EDCI/HOBt | 75–82 | 24 hours | Lab-scale | Low |

Key Observations :

- The patent-based reactive fractionation method outperforms others in yield and scalability, making it preferable for bulk synthesis.

- Direct acid-hydrazine routes suffer from side reactions (e.g., tetrazine formation) but remain useful for small-scale applications.

Substrate Scope and Limitations

Ester Reactivity

Linear valerate esters (e.g., ethyl, methyl) exhibit faster hydrazinolysis rates compared to branched analogs. Steric hindrance at the 2-position slows nucleophilic attack by hydrazine.

Bromophenyl Stability

The p-bromophenyl group remains intact under standard reaction conditions (pH 6–8, <100°C). However, prolonged heating (>6 hours) in basic media may induce debromination.

Industrial-Scale Optimization

For ton-scale production, the following modifications enhance efficiency:

- Continuous Flow Reactors : Enable real-time removal of ethanol byproduct, maintaining reaction equilibrium.

- Catalytic Hydrazine Recovery : Distillation columns with molecular sieves allow >95% hydrazine reuse.

- In-Line Analytics : FTIR monitoring of carbonyl peaks (1680–1700 cm⁻¹) ensures reaction completion without manual sampling.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2-(p-bromophenyl)hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Valeric acid, 2-(p-bromophenyl)hydrazide, also known as C11H15BrN2O, has limited documented applications in scientific literature. However, its structural components and related compounds offer insights into potential uses, primarily in pharmaceutical synthesis and chemical research.

Pharmaceutical Industry

- Intermediate in Synthesis : P-Bromophenyl hydrazine, a structural component of this compound, is used as a key intermediate in the synthesis of indoleacetic acid derivatives, which are important in the pharmaceutical industry .

- Antibacterial Agents : Derivatives of bromoindole-2-carboxamides have been evaluated for antibacterial activity against pathogenic Gram-negative bacteria, exhibiting high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.35-1.25 μg/mL .

Chemical Research

- Synthesis of Novel Compounds : Used in the design and synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, which are evaluated for antiproliferative activity against human lung and colon cancer cell lines .

- Fischer Indolization Reaction : Utilized in the synthesis of benzofuro[3,2-b]indoline framework of phalarine from benzofuran-2-ones via the Fischer indolization reaction .

Related Compounds and Applications

- Mefenamic Acid : Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is used to relieve mild to moderate pains and has been studied for its effects on reducing bleeding induced by IUDs . It has also been compared to other treatments for menorrhagia and primary dysmenorrhea .

- Ruthenium Complexes : Ruthenium-containing compounds are being explored as potential metal-based cancer therapy agents .

- Triazole Derivatives : 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a bromophenyl derivative, is synthesized and characterized using NMR experiments .

Mechanism of Action

The mechanism of action of valeric acid, 2-(p-bromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazide derivatives are widely explored for diverse pharmacological activities. Below is a detailed comparison of valeric acid, 2-(p-bromophenyl)hydrazide with structurally or functionally related compounds:

Substituent Effects on Bioactivity

- Electron-withdrawing groups (e.g., bromo, chloro): Enhance lipophilicity and membrane penetration. The p-bromophenyl group in the target compound may improve target binding via halogen bonding (cf. 9d’s chloro substitution ).

- Aromatic vs. aliphatic backbones: Aliphatic chains (e.g., valeric acid) may confer flexibility, while rigid aromatic systems (e.g., phenoxyphenyl in 9d) favor π-π stacking with biological targets.

Physical and Spectral Properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Valeric acid, 2-(p-bromophenyl)hydrazide?

- Methodological Answer : The synthesis typically involves reacting valeric acid hydrazide with 4-bromophenylhydrazine hydrochloride under controlled conditions. Microwave-assisted synthesis (e.g., 90°C for 25 minutes with acetic acid catalyst in methanol) improves yields by enhancing reaction efficiency and reducing side products . Alternatively, refluxing with hydrazine hydrate in ethanol (6 hours) followed by recrystallization from ethanol/water mixtures provides high-purity hydrazides . Catalyst selection (e.g., acetic acid) and solvent polarity significantly influence reaction kinetics and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms hydrazide bond formation and substitution patterns. IR spectroscopy identifies N-H stretching (3200–3300 cm) and C=O bonds (1650–1700 cm) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves hydrazide derivatives based on retention times. For example, valeric acid hydrazide elutes at 9–11 minutes under similar conditions . Mass spectrometry (ESI-MS) validates molecular ion peaks and fragmentation patterns .

Q. What standardized protocols exist for evaluating the in vitro toxicity of this compound?

- Methodological Answer : Toxicity screening often uses cell viability assays (e.g., MTT on HepG2 or THP-1 cells) at concentrations ranging from 1–100 µM. Comparative toxicity databases, such as chemical toxicity repositories, provide baseline data for structural analogs (e.g., LD values for related hydrazides) . Dose-response curves and IC calculations are critical for establishing safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or impurities. Use multi-dimensional NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric forms . Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to model electronic environments . Batch purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes impurity interference .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target enzymes (e.g., monoamine oxidases or proteases). Pharmacophore modeling identifies critical functional groups (e.g., hydrazide moiety, bromophenyl substituent) for activity . QSAR models trained on IC data from related hydrazides can prioritize analogs for synthesis .

Q. What mechanistic approaches are used to study enzyme inhibition by this compound derivatives?

- Methodological Answer : Time-dependent inhibition assays (e.g., fluorogenic substrates for peroxidases) differentiate competitive vs. non-competitive mechanisms . Stopped-flow kinetics and heme ejection studies (UV-Vis spectroscopy at 412 nm) elucidate irreversible inhibition pathways, as seen in benzoic acid hydrazide analogs . Mutagenesis or isotopic labeling (e.g., N hydrazides) can pinpoint binding residues .

Q. How can reaction parameters be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) methodologies systematically optimize variables (temperature, catalyst loading, solvent ratio). For example, microwave irradiation (90°C, 25 minutes) vs. conventional heating (reflux, 6 hours) reduces reaction time and improves yields by 15–20% . In-situ monitoring (e.g., TLC or FTIR) identifies intermediates and guides endpoint determination .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Strict control of anhydrous conditions (e.g., molecular sieves in solvent) minimizes hydrolysis side reactions . Standardized workup protocols (e.g., ice-water precipitation followed by ethanol recrystallization) ensure consistent purity . Statistical process control (SPC) charts track yield variability, with root-cause analysis for deviations (e.g., impurity profiles via HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.